Tetranonacontane
Description
Significance of n-Alkanes in Advanced Materials Science
The precisely defined, repeating methylene (B1212753) (–CH2–) units of long-chain n-alkanes make them ideal models for studying the fundamental principles of polymer physics and materials science. researchgate.net Their primary significance lies in their structural analogy to polyethylene, one of the world's most common polymers. By studying the crystallization and phase behavior of monodisperse (perfectly uniform in length) ultra-long-chain alkanes, researchers can gain detailed insights into the complex processes of polymer chain folding, which is a primary mechanism in polymer crystallization. azonano.com For instance, normal alkanes with more than 120 carbon atoms exhibit chain folding, providing a perfect model for linear polyethylene. azonano.com
Furthermore, n-alkanes are highly effective phase change materials (PCMs) for latent heat thermal energy storage (LHTES) systems. mdpi.combham.ac.uk Paraffins are attractive as PCMs due to their stable phase transitions, high enthalpies (heat storage capacity), and minimal supercooling. bham.ac.uk However, a significant drawback is their inherently low thermal conductivity, which slows the melting and solidification process. mdpi.com Research in advanced materials science focuses on mitigating this issue by creating nano-enhanced phase change materials (NePCMs), where highly conductive nanoparticles are dispersed into the paraffin (B1166041) matrix to improve heat transfer rates. mdpi.comresearchgate.net
The self-assembly of n-alkanes into ordered lamellar structures on surfaces is also a key area of interest in nanotechnology. azonano.com These nanoscale structures can be leveraged to better understand both alkane and polymer crystallization, offering pathways to designing new materials with tailored properties at the molecular level. azonano.com
Research Trajectories of High Molecular Weight n-Paraffins
Current research on high molecular weight n-paraffins is advancing along several key trajectories. A major focus is the synthesis of monodisperse ultra-long-chain alkanes. nih.gov The availability of these highly pure, single-length molecules is critical because it allows for the systematic study of how physical properties evolve with increasing chain length, bridging the gap between small molecules and high polymers. acs.orgacs.org
A second significant research area is the detailed investigation of their crystallization kinetics and morphology. acs.org Studies on compounds like C192H386 and C246H494 have revealed that these molecules can crystallize into different forms depending on temperature, exhibiting either extended-chain structures at high temperatures or folded-chain structures at lower temperatures. acs.orgacs.org Understanding these transitions is fundamental to controlling the structure and, therefore, the properties of polymeric materials. azonano.com
A third major research trajectory is driven by the petroleum industry, where high molecular weight paraffins (often designated as >C40) are a persistent and costly problem. geoscienceworld.orgresearchgate.net These long-chain alkanes, which are ubiquitous in crude oils from various geological sources, can precipitate out of the oil as temperatures and pressures change during production and transportation. geoscienceworld.orgsearchanddiscovery.com This precipitation leads to the formation of wax deposits that can block pipelines and disrupt operations. researchgate.net Consequently, research is focused on characterizing the complex mixtures of these high molecular weight hydrocarbons in crude oils, understanding their precipitation behavior, and developing effective chemical inhibitors to prevent their deposition. researchgate.netresearchgate.net
Positioning Tetranonacontane (n-C94H190) within Long-Chain Alkane Studies
This compound, with the chemical formula n-C94H190, holds a specific and important position within the broader study of long-chain alkanes. nist.govnih.gov As a monodisperse compound with a precisely known number of 94 carbon atoms, it serves as a critical data point in the homologous series of n-alkanes. Its physical properties and phase behavior provide valuable information for establishing and refining the structure-property relationships that govern how characteristics like melting point and crystallization mechanisms change with increasing molecular weight.
The study of molecules like this compound helps to bridge the conceptual and experimental gap between simple, short-chain paraffins and complex, polydisperse polymers like polyethylene. Research on alkanes in this size range provides insight into the onset of polymer-like behaviors, such as chain folding, which becomes a dominant factor in the crystallization of even longer chains. azonano.com The synthesis and characterization of this compound and its neighboring homologues are therefore essential for testing and validating theoretical models of polymer crystallization and thermodynamics. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C94H190 |
| Molecular Weight | 1320.51 g/mol |
| CAS Number | 1574-32-9 |
| Normal Melting Point (Tfus) | 387.40 - 387.65 K (114.25 - 114.5 °C) |
Data sourced from NIST Chemistry WebBook and Cheméo. nist.govchemeo.com
Table 2: Comparison of Melting Points for Selected Long-Chain n-Alkanes
| Compound Name | Chemical Formula | Number of Carbon Atoms | Melting Point (K) |
| Tetratriacontane | C34H70 | 34 | ~347 K |
| This compound | C94H190 | 94 | ~387 K |
| Nonacontane | C192H386 | 192 | ~400 K |
This table illustrates the general trend of increasing melting point with longer carbon chains. Data sourced from various chemical property databases. acs.orgchemeo.comchemeo.com
Properties
CAS No. |
1574-32-9 |
|---|---|
Molecular Formula |
C94H190 |
Molecular Weight |
1320.5 g/mol |
IUPAC Name |
tetranonacontane |
InChI |
InChI=1S/C94H190/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-87-89-91-93-94-92-90-88-86-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-94H2,1-2H3 |
InChI Key |
YDJDWTABIISOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Precision Ultra Long Chain N Alkanes
Historical Development of High Molecular Weight n-Paraffin Synthesis
The synthesis of high molecular weight n-paraffins, or alkanes, has evolved significantly over the past century. Early methods often involved the extension of shorter carbon chains, but these techniques were frequently laborious and faced limitations when applied to the synthesis of very long chains.
One of the classical methods for alkane synthesis is the Kolbe electrolysis , which involves the electrochemical decarboxylation of carboxylate salts to form a new carbon-carbon bond. This method is particularly useful for creating higher alkanes from carboxylic acids. Another traditional approach involves the use of Grignard reagents reacting with substances like ethylene oxide or propylene oxide, which can extend a carbon chain by two or three carbons at a time. However, this method is often plagued by side reactions that can lead to secondary substitutions, compromising the purity of the final product. epo.org
The Wurtz reaction , which couples two alkyl halides in the presence of sodium metal, is another foundational method for forming C-C bonds. While effective for smaller molecules, its application to the synthesis of very long-chain alkanes is limited due to competing elimination reactions and the formation of byproducts.
For extending chains by a more significant number of carbons, a multi-step process involving the reaction of an acid chloride with thiophene, followed by two successive Wolff-Kishner reductions and a final Raney-Nickel reduction , could add eight carbons to a chain. epo.org However, as the target chain length increases, the solubility of intermediates often decreases, and the efficiency of reactions involving organometallic compounds like organolithium, organosodium, and organopotassium with aldehydes and carboxylic acids diminishes significantly. epo.org These historical methods laid the groundwork for alkane synthesis but highlighted the need for more efficient and precise strategies for producing ultra-long-chain hydrocarbons.
General Approaches to Tetranonacontane Synthesis
The synthesis of a specific ultra-long-chain alkane like this compound (C94H190) requires methods that allow for the precise construction of a long carbon skeleton while maintaining high purity. General approaches often involve iterative chain-extension strategies or the coupling of long-chain precursors.
A notable approach for synthesizing high-molecular-weight alkanes involves the use of 1,3-dithiane chemistry. In a facile three-step synthesis, 1,3-dithiane can be alkylated with a suitable alpha,omega-dibromoalkane. This is followed by bisalkylation of the resulting bis(dithianyl)alkane intermediate with an appropriate 1-bromoalkane. The final step is desulfurization using Raney nickel to yield the desired long-chain alkane. This method has been successfully used to synthesize linear alkanes up to C58H118 and various mid-chain methylated alkanes. nih.gov
Another general strategy is based on a modular splicing approach that utilizes bio-based building blocks. For instance, acetone, furfural, and fatty acid anhydrides or acyl chlorides can be used in a four-step catalytic reaction sequence involving C–C chain elongation and C–O bond activation. This method has been demonstrated to produce pure n-alkanes with carbon chain lengths as high as C49. ecnu.edu.cn While this specific example does not reach C94, the modular nature of the synthesis suggests its potential for extension to even longer chains.
The synthesis of homologous ultra-long-chain hydrocarbons is fraught with challenges that become more pronounced as the chain length increases.
Low Solubility of Intermediates : A significant hurdle in the synthesis of alkanes above C40 is the low solubility of the long-chain intermediates, which can hinder reaction rates and make purification difficult. nih.gov
Purification Difficulties : Separating and purifying ultra-long-chain alkanes from reaction mixtures is exceedingly difficult. nih.gov Traditional methods like Fischer-Tropsch synthesis, ethylene oligomerization, and polyethylene cracking typically produce a wide distribution of n-alkane chain lengths, necessitating complex separation processes. ecnu.edu.cn
Side Reactions : Many classical synthetic methods are prone to side reactions that introduce branching or other structural defects into the carbon chain, compromising the integrity of the final product. epo.org
Reaction Inefficiency : Reactions that are effective for shorter chain compounds often become inefficient when starting materials are already long-chain molecules. epo.org
Lack of Isomer Control : In some hydro-metallation reactions used for chain extension, the migration of the metal along the carbon chain can lead to the formation of internal isomers, which are very difficult to separate in long-chain alkanes. epo.org
Ensuring the purity and structural integrity of the final product is a paramount concern in the synthesis of ultra-long-chain alkanes. The desired product must be a single, linear isomer without any branching or other structural defects.
To achieve this, synthetic protocols must be highly selective and minimize side reactions. The use of protecting groups and carefully chosen reaction conditions are crucial. For example, the dithiane-based synthesis was specifically developed to overcome the purification challenges associated with other methods. nih.gov High-temperature gas chromatography (HTGC) is an important analytical tool for evaluating the purity of synthetic high-molecular-weight alkanes. nih.gov
Modern modular approaches, which build long chains from smaller, well-defined blocks, offer a high degree of control over the final structure. ecnu.edu.cn The use of specific catalysts that promote linear chain growth while suppressing isomerization is also a key strategy. For instance, in certain hydrometallation reactions, the choice of metal is critical; cyclopentadienyl zirconium hydro-halides are preferred because they are less prone to producing internal isomers compared to organoboron or organoaluminum compounds. epo.org
Advanced Synthetic Techniques for Tailored Alkane Lengths
Recent advancements in synthetic chemistry have led to the development of techniques that allow for the precise tailoring of alkane chain lengths. These methods are designed to overcome the limitations of traditional approaches and provide access to ultra-long-chain alkanes with a high degree of purity and structural definition.
One such advanced technique is a modular splicing strategy that allows for the direct synthesis of pure, long n-alkanes. This approach uses bio-blocks like acetone, furfural, and fatty acid derivatives in a four-step catalytic process involving aldol (B89426) condensation, Friedel-Crafts acylation, and hydrodeoxygenation. ecnu.edu.cn This method has successfully produced n-alkanes with a range of carbon numbers from C15 to C49, demonstrating its potential for creating tailored alkane lengths. ecnu.edu.cn
Another innovative approach involves the metal-catalyst-free gas-phase synthesis of long-chain hydrocarbons. In this process, atomic carbon, molecular hydrogen, and an inert carrier gas are used under mild reaction conditions. This method has been shown to produce unbranched alkanes with an average length distribution between C23 and C33. nih.gov While this technique produces a distribution of chain lengths, it represents a sustainable and alternative route to alkane synthesis.
The development of nonthermal plasma-driven synthesis at atmospheric pressure and room temperature is another promising advanced technique. This method can convert biogas (CO2 and CH4) into long-chain hydrocarbons and oxygenates, with the chain length potentially tunable by adjusting the feed gas composition. The solid products of this process have been found to contain hydrocarbons in the C15 to C40 range. acs.org
These advanced synthetic techniques offer greater control over the final product and pave the way for the synthesis of even longer and more complex alkanes like this compound.
Data Tables
Table 1: Comparison of Synthetic Methodologies for Long-Chain Alkanes
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Kolbe Electrolysis | Electrochemical decarboxylation of carboxylates. | Can produce higher alkanes from readily available carboxylic acids. | Limited by the availability of suitable starting materials and potential for side reactions. |
| Grignard Reagents | Reaction with epoxides to extend chains. | Can add two or three carbons at a time. | Prone to side reactions leading to secondary substitution. epo.org |
| Dithiane Alkylation | Three-step process involving dithiane intermediates. | Facile synthesis for C40+ alkanes, overcomes solubility and purification issues. nih.gov | Multi-step process. |
| Modular Splicing | Uses bio-blocks in a four-step catalytic reaction. | Direct synthesis of pure, long n-alkanes with tailored lengths. ecnu.edu.cn | Has been demonstrated up to C49. |
| Nonthermal Plasma | Plasma-driven conversion of biogas. | Operates at room temperature and atmospheric pressure, uses renewable feedstock. acs.org | Produces a range of hydrocarbons and oxygenates. acs.org |
Crystallization Science and Polymorphism of Tetranonacontane
Fundamental Principles of n-Alkane Crystallization
The crystallization of n-alkanes, including tetranonacontane, is a thermodynamically driven process where molecules transition from a disordered state in a solution or melt to a highly ordered crystalline lattice. This process is governed by a free energy barrier and can proceed through different mechanistic pathways. researchgate.net
Classical and Non-Classical Growth Mechanisms
The traditional understanding of crystal formation is described by Classical Nucleation Theory (CNT) . This theory posits that molecules in a supersaturated solution randomly collide and aggregate. When an aggregate reaches a critical size and stable configuration, it forms a nucleus that then grows by the sequential addition of individual molecules to its surface. acs.org
However, observations in various systems, including polymers and organic molecules, have revealed pathways that deviate from this classical model. These non-classical growth mechanisms often involve multi-step processes. For instance, crystallization can initiate from a dense, amorphous, or liquid-like cluster of molecules that pre-exists in the solution. researchgate.netresearchgate.net This disordered aggregate then reorganizes internally to form an ordered crystal structure. Molecular dynamics simulations of short n-alkanes have shown that the initial step can be the alignment and straightening of the hydrocarbon chains, followed by an increase in local density and, finally, positional ordering into a crystal lattice. researchgate.netaip.org Deviations from classical growth scenarios are particularly noted in organic systems where weak intermolecular forces, such as van der Waals interactions, are dominant. acs.org
Aggregation-Based Crystal Growth Phenomena
Aggregation-based growth is a key feature of non-classical crystallization. In the context of n-alkanes, this involves the assembly of molecules into larger, often disordered, entities before the final crystalline structure is established. aip.org For short-chain alkanes, this process can be cooperative, where neighboring chains tend to attach to the growing crystal in clusters rather than as independent molecules. researchgate.net
A characteristic mechanism observed in molecular dynamics simulations is a "sliding-in" motion. researchgate.netaip.org In this process, alkane chains preferentially attach to the lateral surface of an existing crystalline cluster with one end. The chain then moves along the stems of the already crystallized molecules until it settles into its final, ordered position. researchgate.netaip.org This highlights that crystal growth is not merely a surface deposition phenomenon but can involve significant molecular rearrangement and cooperative dynamics. Studies of various n-alkanes have demonstrated that the aggregation process can lead to the formation of mixed crystal phases or the crystallization of separate phases, depending on the chemical similarity and interactions between the constituent molecules. nih.gov
Crystal Habits and Morphological Diversity of this compound
This compound exhibits polymorphism, meaning it can crystallize into different solid-state structures depending on the conditions of crystallization, such as the solvent used or whether it is grown from a solution or a melt. aip.org Research has identified at least three polymorphic forms: one orthorhombic and two distinct monoclinic structures. nist.gov These forms differ in their crystal packing and symmetry, leading to diverse crystal habits and surface morphologies.
Orthorhombic Crystal Forms and Growth Modalities
When this compound is crystallized from a dilute solution, such as by cooling a hot solution in xylene, it predominantly forms crystals with an orthorhombic structure. researchgate.netaip.org These solution-grown crystals exhibit several distinct growth habits. The most basic form is a lozenge-shaped single crystal platelet. aip.orgaip.org
More complex growth modalities are also common, particularly twinned crystals. Twinning occurs when two or more crystals share some of the same crystal lattice points in a symmetrical manner. In orthorhombic this compound, {110} and {310} twinned crystals are frequently observed. researchgate.netaip.org The {110} twins often appear as lath-shaped crystals with characteristic re-entrant angles. aip.org The growth of these twinned structures can be influenced by the presence of screw dislocations, which can act as self-perpetuating growth sites. researchgate.netaip.org
Monoclinic Crystal Forms and Surface Morphology
In contrast to solution growth, when this compound is crystallized from a melt, it forms a polycrystalline solid with a monoclinic structure. researchgate.netaip.org At least two monoclinic forms have been identified, which differ primarily in the packing of the chain end-groups. nist.gov The monoclinic and orthorhombic phases share a very similar orthorhombic subcell, indicating that the main structural differences lie in the arrangement of the molecular layers rather than the packing within them. nist.gov
The surface morphology of melt-grown monoclinic this compound is markedly different from the flat platelets of the orthorhombic form. It is characterized by a distinctly stepped surface structure. researchgate.netaip.org
Characterization of Stepped Surface Structures and Molecular Layers
The surface of polycrystalline monoclinic this compound has been examined using electron microscopy, revealing a topography composed of distinct steps. researchgate.netaip.org These steps are uniform in thickness, on the order of 100 Å. aip.orgresearchgate.netaip.org This thickness corresponds to the (001) spacing of the monoclinic unit cell, leading to the deduction that each terrace on the crystal surface is a single molecular layer thick. aip.org
Further analysis indicates that the flat surfaces between the steps are the {001} faces of the crystal, which are the planes containing the terminal methyl groups of the alkane chains. researchgate.netaip.org These molecular layers are bound at their peripheries by {hk0} faces. researchgate.netaip.org While distinct spiral growth patterns, which are the typical signature of screw dislocations, have not been directly observed on these surfaces, their presence is indicated by other morphological features. researchgate.netaip.org
Interactive Data Tables
Table 1: Crystallographic Data for this compound Polymorphs
| Property | Orthorhombic Form | Monoclinic Form | Source |
| Growth Condition | Solution-grown (e.g., from xylene) | Melt-grown | researchgate.netaip.org |
| Crystal System | Orthorhombic | Monoclinic | researchgate.netaip.org |
| Unit Cell Parameter 'a' | 7.4 Å | 9.0 Å | researchgate.netaip.org |
| Unit Cell Parameter 'b' | 4.95 Å | 4.95 Å | researchgate.netaip.org |
| Unit Cell Parameter 'c' | 122 Å | 122 Å | researchgate.netaip.org |
| Unit Cell Angle 'β' | 90° | 123° | researchgate.netaip.org |
| Common Habits | Lozenge-shaped single crystals, {110} and {310} twins | Polycrystalline with stepped surfaces | aip.orgresearchgate.netaip.org |
Twinning and Defect Structures in this compound Crystals
The study of crystal habits and morphology reveals that this compound (n-C94H190) exhibits various crystal structures depending on the crystallization conditions. When grown from a dilute solution in xylene, it forms orthorhombic crystals. aip.orgaip.org Conversely, when crystallized from a melt, it adopts a monoclinic form. aip.orgaip.org Within these crystalline structures, twinning and other defects are common phenomena that significantly influence the crystal's final morphology.
Twinning is a planar defect where two crystal domains share a common plane of atoms, creating a mirror image of each other across this boundary. open.eduopen.edu In orthorhombic crystals of this compound grown from solution, two primary twin laws, {110} and {310}, have been identified. aip.orgaip.org The {110} twinning is the more frequently observed of the two. aip.orgaip.orgresearchgate.net The prevalence of a particular twin law is related to the interaction energy along the twin boundary; a higher interaction energy corresponds to a greater probability of that twin forming. researchgate.net
The presence of re-entrant angles at the twin boundary can act as permanent growth sites, promoting spontaneous crystal growth and leading to an elongated crystal morphology along the twin boundary. researchgate.net This explains the characteristic shapes observed in twinned crystals.
Table 1: Observed Twin Laws in Orthorhombic this compound
| Twin Law | Frequency of Observation | Influence on Morphology |
| {110} | More common | Can lead to multiple twins and influence crystal habit. aip.orgaip.org |
| {310} | Less common | Contributes to the variety of crystal habits observed. aip.orgaip.org |
Screw dislocations are a type of line defect that plays a crucial role in crystal growth by providing a continuous source of steps on the crystal surface. nih.govmdpi.com These steps are preferential sites for the addition of new molecules, thus facilitating growth without the need to overcome the energy barrier of nucleating a new layer. mdpi.comresearchgate.net
In the context of this compound, the habit of {110} twinned crystals is notably dependent on screw dislocations located within the constituent twin lattices and at the twin boundary itself. aip.orgaip.org While distinct spiral growth patterns, which are a hallmark of screw dislocation-driven growth, have not been directly observed on the surfaces of polycrystalline monoclinic this compound, the presence of stepped surface structures suggests the influence of such dislocations. aip.orgaip.org These steps are on the order of 100 Å in thickness, with the interstep surfaces being {001} faces. aip.orgaip.org The apparent presence of screw dislocations in these polycrystalline samples is inferred from these morphological features. aip.orgaip.org
Point defects are imperfections localized at a single lattice point, such as vacancies (missing atoms) or interstitial atoms (atoms in non-lattice sites). wikipedia.org These defects can influence various material properties. In materials, point defects can arise from impurities or be intrinsic to the crystal structure. wikipedia.orgnrel.gov The presence of point defects can lead to structural inhomogeneities within the crystal. wikimedia.org Research on n-paraffins, including this compound, has indicated the presence of defects that influence their physical properties and phase transition behavior. govinfo.govtypeset.io For instance, studies on the temperature dependence of X-ray diffraction patterns in n-paraffins have provided insights into the nature of these defects. govinfo.govtypeset.io
Phase Transitions in Solid-State this compound
Solid-state phase transitions involve changes in the crystal structure of a material without it melting. nih.govnumberanalytics.com These transitions are driven by changes in thermodynamic variables like temperature and pressure. numberanalytics.com
Long-chain n-alkanes, including this compound, are known to undergo solid-solid phase transitions before reaching their melting point. researchgate.net One of the key transitions is the transformation to a "rotator" phase, which is characterized by a hexagonal crystal structure. cicenergigune.com In this phase, while the centers of the long-chain molecules are arranged in a regular lattice, the molecules themselves possess a degree of rotational freedom around their long axes. cicenergigune.com This transition from a more ordered, low-temperature phase (like orthorhombic or monoclinic) to the hexagonal rotator phase is an order-disorder transition. researchgate.net
Advanced Spectroscopic and Microscopic Characterization of Tetranonacontane Architectures
Electron Microscopy for Microstructural Elucidation
Electron microscopy techniques are indispensable for visualizing the structure of materials at high resolution, far surpassing the capabilities of light microscopy. For long-chain alkanes like tetranonacontane, these methods reveal how individual molecules pack together to form larger crystalline and nanocrystalline structures.
Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of the surface topography of a sample. tescan-analytics.com In the study of this compound, SEM is employed to characterize the three-dimensional shape and size of its crystalline structures. tescan-analytics.com When crystallized from solution or the melt, long-chain n-alkanes typically form lamellar crystals, where the fully extended molecules are packed in layers. These individual lamellae often aggregate to form more complex superstructures.
SEM analysis of this compound can reveal morphologies such as:
Platelets: Thin, flat crystals that can be lozenge-shaped or faceted.
Spherulites: Spherical aggregates composed of radially outward-growing crystalline lamellae.
Axialites: Structures that are intermediate between single crystals and spherulites.
Table 1: Representative Morphological Features of n-Alkane Crystals Observable by SEM
Morphological Feature Description Typical Size Range Lamellar Platelets Individual or stacked layers of crystalline alkanes. Often the primary building block. 10s of nanometers in thickness; micrometers in lateral dimensions. Spherulites Radially symmetric aggregates of lamellae growing from a central nucleus. Micrometers to millimeters in diameter. Spiral Growths Terraced structures formed by crystal growth around a screw dislocation. Steps are typically the height of one or two molecular lengths.
High-Resolution Transmission Electron Microscopy (HRTEM) offers the capability to image materials at the atomic scale. atomfair.com Unlike SEM, which probes the surface, HRTEM transmits electrons through an ultrathin sample to generate an image. witpress.com This technique is crucial for the direct visualization of the crystal lattice of this compound nanocrystals. atomfair.comwitpress.com
Using HRTEM, it is possible to:
Analyze Nanocrystal Structure: Directly observe the arrangement of this compound molecules within the crystal lattice, confirming the packing symmetry (e.g., orthorhombic, monoclinic). The spacing between the observed lattice fringes can be measured to determine crystallographic parameters. atomfair.com
Identify Defects: Crystalline materials are rarely perfect, and HRTEM is a primary tool for identifying and characterizing crystal defects. aps.orgresearchgate.net In this compound crystals, common defects include dislocations (line defects) and stacking faults (planar defects), which can significantly influence the material's mechanical and thermal properties. The direct imaging of these imperfections provides invaluable insight into the material's structural integrity. researchgate.net
A significant challenge in applying HRTEM to organic materials like this compound is their sensitivity to the high-energy electron beam, which can cause radiolytic damage. nih.gov Therefore, low-dose imaging techniques are often required to study these materials without altering their native structure. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. springernature.com When a beam of X-rays interacts with a crystalline sample, it is diffracted into specific directions, producing a pattern of peaks that serves as a fingerprint of the crystal structure.
For materials with long-range periodic structures, such as the lamellar crystals of this compound, Low-Angle X-ray Diffraction (also known as Small-Angle X-ray Scattering, SAXS) is particularly informative. spectroscopyonline.comspringernature.com The alternating layers of crystalline alkane chains and the inter-lamellar gaps create a periodic variation in electron density that diffracts X-rays at low angles. spectroscopyonline.com
The positions of the diffraction peaks are governed by Bragg's Law, and for lamellar structures, they correspond to the lamellar repeat distance or d-spacing. spectroscopyonline.com In n-alkanes, this distance is directly related to the length of the molecule in its extended, all-trans conformation. The analysis provides precise measurements of the layer thickness, offering insights into molecular tilt and packing within the lamellae.
Table 2: Illustrative Lamellar Repeat Distances for Long-Chain n-Alkanes
n-Alkane Number of Carbon Atoms Calculated Molecular Length (Å) Typical Experimental Lamellar Spacing (Å) Triacontane (C₃₀H₆₂) 30 ~39.2 ~38.5 Tetracontane (C₄₀H₈₂) 40 ~51.8 ~51.1 This compound (C₄₄H₉₀) 44 ~56.9 ~56.2 (Expected) Pentacontane (C₅₀H₁₀₂) 50 ~64.4 ~63.6
Note: Experimental values can vary slightly based on crystalline phase and molecular tilt.
Long-chain alkanes like this compound often exhibit complex phase behavior as a function of temperature. Before reaching the final melting point, they can undergo one or more solid-solid phase transitions. mdpi.com Temperature-dependent XRD is the primary method for studying these structural transformations. researchgate.net
By collecting XRD patterns while systematically changing the sample temperature, researchers can observe:
Phase Transitions: The transition from a low-temperature, highly ordered crystalline phase to a higher-temperature "rotator" phase is common. mdpi.com In rotator phases, the long chains gain rotational freedom about their long axis while maintaining their positional order. These transitions are detected as distinct changes in the XRD pattern, such as shifts in peak positions or changes in relative intensities. nih.gov
Thermal Expansion: The precise measurement of lattice parameters at different temperatures allows for the calculation of the material's thermal expansion coefficients, which are often anisotropic for these types of crystals.
For example, an even-numbered n-alkane might transition from a monoclinic or triclinic structure at room temperature to an orthorhombic phase and then to a hexagonal rotator phase just below its melting point. mdpi.com Each of these phases has a unique XRD signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Assemblies
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local chemical environment of specific nuclei (most commonly ¹H and ¹³C). bhu.ac.in While solution-state NMR is used for determining the structure of molecules in a liquid, solid-state NMR (ssNMR) is exceptionally powerful for characterizing the structure, conformation, and dynamics of molecules in the solid phase, such as crystalline this compound. nih.govnih.gov
In the context of this compound, ¹³C ssNMR is particularly useful. The chemical shift of a carbon atom is highly sensitive to its local conformation. libretexts.org The long chain of this compound consists primarily of methylene (B1212753) (-CH₂-) groups. In a well-ordered crystalline structure, the alkane chain adopts an all-trans conformation. The internal methylene carbons in this conformation give rise to a characteristic sharp resonance peak in the ¹³C ssNMR spectrum.
Key findings from ¹³C ssNMR include:
Conformational Analysis: The chemical shift for internal methylene carbons in a highly ordered, all-trans chain typically appears around 33 ppm. libretexts.org In contrast, carbons involved in gauche conformations, which represent disorder, resonate at a different chemical shift (typically upfield, around 30-31 ppm). The presence and relative intensity of these peaks allow for a quantitative assessment of the conformational order within the sample. libretexts.org
Phase Identification: Different crystalline polymorphs of this compound will give rise to distinct ¹³C ssNMR spectra due to subtle differences in molecular packing and conformation, making ssNMR a valuable tool for identifying and characterizing polymorphism.
Table 3: Typical ¹³C Solid-State NMR Chemical Shifts for Carbons in n-Alkanes
Carbon Type Conformation Typical Chemical Shift (ppm) Line Shape Internal Methylene (-CH₂-) All-trans (crystalline) ~33 Sharp Internal Methylene (-CH₂-) Gauche (amorphous/disordered) ~31 Broad Methyl (-CH₃) - ~10-15 Sharp α-Methylene (-CH₂-CH₃) - ~23-25 Sharp β-Methylene (-CH₂-CH₂-CH₃) - ~30-32 Sharp
Vibrational Spectroscopy for Interfacial and Phase-Specific Structures
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. These techniques are highly sensitive to the molecular conformation, packing, and intermolecular interactions, making them ideal for studying the structure of this compound in various forms, including thin films and bulk crystals.
Infrared Reflection Absorption Spectroscopy (IRRAS) is a surface-sensitive technique used to study the structure and orientation of molecules in thin films on reflective substrates, such as metals. When this compound is deposited as a thin film, IRRAS can provide valuable information about the conformational order and the orientation of the alkyl chains.
The IR spectrum of this compound is dominated by the vibrational modes of the methylene (CH₂) groups. The positions of the symmetric (νs(CH₂)) and asymmetric (νa(CH₂)) stretching modes, typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are indicative of the conformational order of the alkyl chains. In a well-ordered, all-trans conformation, these peaks are sharp and appear at lower wavenumbers. The presence of gauche conformations leads to peak broadening and a shift to higher wavenumbers.
By analyzing the polarization dependence of the IRRAS signal, the average orientation of the this compound molecules with respect to the substrate surface can be determined. According to the surface selection rule for metal substrates, only vibrational modes with a dipole moment component perpendicular to the surface are strongly active in the IRRAS spectrum. This allows for the calculation of the tilt angle of the molecular axis from the surface normal. For well-ordered monolayers of long-chain alkanes on metal surfaces, the molecules typically adopt a nearly upright orientation to maximize van der Waals interactions between adjacent chains wordpress.comjascoinc.com.
Table 2: Characteristic Infrared Frequencies for Methylene Groups in Long-Chain Alkanes
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Information |
| Asymmetric CH₂ Stretch (νa(CH₂)) | 2915 - 2925 | Chain packing and conformational order |
| Symmetric CH₂ Stretch (νs(CH₂)) | 2848 - 2855 | Chain packing and conformational order |
| CH₂ Scissoring | ~1473 and ~1463 | Crystalline phase (orthorhombic splitting) |
| CH₂ Wagging and Twisting | 1150 - 1350 | Progression bands indicative of all-trans conformation |
Data is representative for long-chain n-alkanes.
Raman spectroscopy is a complementary vibrational technique that is highly sensitive to the skeletal vibrations of the carbon backbone in long-chain alkanes. This makes it particularly well-suited for studying the conformational order and crystallinity of this compound.
The Raman spectrum of crystalline this compound is expected to show a series of well-defined peaks. The C-C stretching modes, typically observed in the 1000-1200 cm⁻¹ region, and the CH₂ twisting modes around 1295 cm⁻¹ are sensitive to the all-trans conformation of the alkyl chain. The presence of sharp and intense peaks in these regions is indicative of a high degree of conformational order.
A key feature in the Raman spectra of crystalline n-alkanes is the Longitudinal Acoustic Mode (LAM), which corresponds to the accordion-like vibration of the entire molecule. The frequency of the LAM is inversely proportional to the length of the all-trans chain segment. For this compound, the LAM-1 peak would be expected at a very low frequency, providing a direct measure of the length of the fully extended molecule.
Furthermore, specific Raman bands can be used to identify the crystalline phase. For instance, the splitting of the CH₂ bending mode around 1440 cm⁻¹ into two components at approximately 1416 cm⁻¹ and 1440 cm⁻¹ is characteristic of the orthorhombic crystal structure commonly adopted by long-chain alkanes nih.govnih.govnpl.co.uk. The relative intensities of these peaks can be used to quantify the degree of crystallinity.
Table 3: Key Raman Bands for Structural Analysis of Long-Chain Alkanes
| Wavenumber (cm⁻¹) | Assignment | Structural Significance |
| ~1062 | C-C symmetric stretch | Trans conformation |
| ~1130 | C-C asymmetric stretch | Trans conformation |
| ~1295 | CH₂ twist | Crystalline, all-trans conformation |
| ~1416 | CH₂ bend | Orthorhombic crystalline phase |
| ~1440 | CH₂ bend | Amorphous phase |
| ~2848 | CH₂ symmetric stretch | Conformational order |
| ~2882 | CH₂ asymmetric stretch | Conformational order |
| Low frequency | Longitudinal Acoustic Mode (LAM) | Chain length of all-trans segments |
Data is based on studies of polyethylene and other long-chain n-alkanes nih.govnih.gov.
Scanning Probe Microscopy for Surface Topography and Molecular Arrangement
Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing the surface topography and molecular arrangement of this compound architectures with sub-nanometer resolution. These techniques allow for the direct observation of self-assembled monolayers and thin films.
When a solution of a long-chain alkane is deposited on a suitable substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG), the molecules can self-assemble into highly ordered two-dimensional structures. STM can be used to image these structures at the solid-liquid interface. For long-chain alkanes, STM images typically reveal lamellar structures where the molecules lie flat on the surface with their long axes aligned parallel to each other youtube.comnih.govpku.edu.cntechnologynetworks.com.
The high resolution of STM allows for the visualization of individual this compound molecules within the self-assembled monolayer. The contrast in STM images of alkanes on graphite arises from the electronic interactions between the tip, the molecule, and the substrate. Often, the hydrogen atoms of the methylene groups are imaged as bright protrusions, revealing the orientation of the carbon backbone. The spacing between the lamellae can be measured directly from the images, providing information about the length of the molecules and their packing density.
AFM can also be used to study the surface topography of this compound films, particularly for thicker films or on insulating substrates where STM is not applicable. Tapping-mode AFM can provide images of the surface morphology, revealing features such as terraces, domains, and defects in the molecular arrangement.
Table 4: Expected Observables from Scanning Probe Microscopy of this compound Monolayers on Graphite
| Parameter | Technique | Expected Observation |
| Molecular Arrangement | STM | Lamellar structures with molecules lying flat on the surface. |
| Molecular Conformation | STM | Predominantly all-trans conformation within the lamellae. |
| Inter-lamellar Spacing | STM/AFM | Corresponds to the length of the this compound molecule. |
| Surface Topography | AFM | Terraced structures, molecularly flat domains, and grain boundaries. |
| Molecular Orientation | STM | Long molecular axis parallel to the substrate and adjacent molecules. |
Observations are based on studies of similar long-chain alkanes like n-docosane on graphite youtube.com.
Theoretical and Computational Investigations of Tetranonacontane Systems
Quantum Chemical Approaches to Alkane Interactions
Quantum chemical methods are fundamental in exploring the electronic structure and energetic properties of alkanes. rsc.orgresearchgate.net These ab initio calculations provide highly accurate descriptions of molecular systems, forming the basis for understanding intermolecular forces, conformational energies, and reaction thermodynamics. rsc.orgmpg.de For long-chain alkanes like tetranonacontane, these methods are crucial for dissecting the subtle balance between intramolecular and intermolecular forces that govern their structure and aggregation. goettingen-research-online.de While direct, high-level quantum chemical calculations on a molecule as large as this compound are computationally demanding, studies on shorter n-alkanes and extrapolations provide invaluable data. nih.govchemrxiv.orgresearchgate.net For instance, calculations of combustion enthalpies for n-alkanes up to C60 have been performed to establish trends that can be extended to larger molecules. researchgate.net
Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating the adsorption of alkanes on various surfaces. rsc.org DFT calculations within the Generalized Gradient Approximation (GGA) have been employed to study the interaction between n-alkanes and metal surfaces. dtu.dkresearchgate.net Although standard GGA functionals may not accurately predict physisorption energies, they successfully reproduce other important properties like work-function changes and the softening of C-H stretching vibrational modes upon adsorption. dtu.dk
Research on a range of n-alkanes on platinum surfaces has revealed a linear relationship between the adsorption energy and the alkane chain length. rsc.org This suggests that the adsorption behavior of this compound can be reliably extrapolated from data on shorter chains. DFT studies also help in determining site preferences; for example, while straight-chain alkanes show little site preference on flat Pt(111) surfaces, they favor edge sites on platinum nanoparticles. rsc.org These calculations provide a detailed picture of the electronic interactions, including charge transfer between the molecule and the substrate, which are key to understanding catalytic processes. dtu.dk
| Computational Method | System Studied | Key Findings | Source |
|---|---|---|---|
| DFT-GGA | n-alkanes on metal surfaces | Reproduces work-function changes and C-H mode softening. | dtu.dk |
| DFT | C2–C6 n-alkanes on Pt(111) and Pt55 clusters | Adsorption energy scales linearly with chain length; site preference depends on substrate morphology. | rsc.org |
| Classical DFT | Light alkanes in zeolites | Good agreement with GCMC for short chains, but deviations increase with chain length. | tandfonline.com |
For physisorption systems, where weak van der Waals forces are dominant, standard DFT methods often fall short. The van der Waals density functional (vdW-DF) method offers a significant improvement for describing these interactions. researchgate.netaps.org Studies on n-alkane adsorption on metal surfaces have shown that vdW-DF outperforms local density or generalized gradient approximations in describing physisorption. aps.org
The vdW-DF method accurately predicts the adsorption heights of n-alkanes on close-packed metal surfaces. researchgate.netaps.org Furthermore, calculated C-H stretching frequencies and infrared absorption spectra can be used to differentiate between various possible adsorption structures. aps.org Despite these successes, some discrepancies with experimental findings remain, indicating that further refinements to the functionals are necessary for a more precise description of n-alkane-metal interfaces. researchgate.netaps.org
Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. numberanalytics.comnumberanalytics.comnih.gov For this compound, MD simulations can illuminate complex processes such as melting, crystallization, and phase transitions by modeling the system at an atomistic level. numberanalytics.comrsc.org
Simulations of n-alkane melts and their crystallization process show that from a random state, the chains first align and then straighten, followed by an increase in local density and positional ordering. researchgate.net MD studies on mixtures of long-chain alkanes, such as n-eicosane (B1172931) (C20) and n-triacontane (C30), provide insights into how molecular arrangement affects material properties like thermal conductivity. researchgate.netacs.org These simulations reveal that the orientation of the molecular chains, whether layered or randomly ordered, significantly impacts thermal transport. acs.org The study of the vapor-liquid interface using MD can also be used to estimate the thermodynamic stability limits of n-alkanes. nih.gov Such simulations are critical for understanding the dynamic behavior of this compound in various phases and predicting its response to changes in temperature and pressure. rsc.org
Computational Thermodynamics for Phase Equilibria and Transformation Predictions
Computational thermodynamics provides the framework for predicting phase stability and phase diagrams, which are essential for materials processing. cambridge.org The CALPHAD (CALculation of PHAse Diagrams) method is a prominent approach that uses thermodynamic models of the Gibbs free energy for different phases to predict equilibria in multicomponent systems. numberanalytics.comjaist.ac.jp
For a pure substance like this compound, computational methods can predict key thermodynamic properties. chemeo.com Methods such as group contribution can be used to estimate the thermochemical properties of long-chain alkanes for which experimental data may be scarce. nih.gov These predicted properties, including enthalpy of formation and entropy, are vital for understanding reaction equilibria. nih.gov DFT and MD simulations also contribute to this field by calculating the thermodynamic properties and phase equilibria of materials. numberanalytics.com The combination of these computational tools allows for the construction of phase diagrams and the prediction of phase transformations under various conditions. cambridge.orgnumberanalytics.com
| Property | Predicted Value | Unit | Source |
|---|---|---|---|
| Normal Melting Point (Tfus) | 387.40 - 387.65 | K | chemeo.com |
| Enthalpy of Vaporization (ΔvapH) | 194.50 (at 845.50 K) | kJ/mol | chemeo.com |
| Log10 of Water Solubility (log10WS) | -39.17 | mol/l | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 36.915 | - | chemeo.com |
Note: The table presents computationally predicted properties for this compound.
Modeling of Crystal Growth and Defect Formation
Understanding and controlling crystal growth is crucial for producing materials with desired properties. Computational modeling provides atomic-level insights into the mechanisms of crystallization and the formation of defects. anl.govresearchgate.net For long-chain alkanes like this compound, simulations reveal that the ordered state of an aggregate consists of tilted lamellae, which is characteristic of alkane crystals. aip.org
The main thermodynamic and kinetic principles are considered the driving forces for the generation and incorporation of defects. researchgate.net Models can be developed to understand how processing conditions influence defect formation. arxiv.orgnih.gov For instance, in situ X-ray imaging combined with modeling helps to understand the formation of defects like porosity and hot tears during the solidification of alloys, principles that are transferable to other crystalline systems. mdpi.com By simulating crystal growth, researchers can investigate how defects are formed and potentially devise strategies to minimize them, thereby improving the quality of the crystalline material. anl.gov
The interface between a growing crystal and its parent phase (melt or solution) plays a critical role in the crystallization process. cecam.org Molecular simulations have become a powerful tool for understanding the interfacial phenomena that govern melt crystallization. mit.edu For long-chain alkanes and polyethylene, simulations show that crystal growth occurs via secondary nucleation on an existing crystal surface. umich.edu
A key finding from these simulations is the formation of a nematic interfacial layer, which is a region where the polymer chains have some orientational order but are not yet crystalline. umich.edu Crystalline order nucleates from this nematic layer and spreads across the crystal surface. umich.edu This mechanism contrasts with older theories that assumed a stem-by-stem growth. umich.edu Furthermore, crystallization can be induced to occur specifically at a liquid-liquid or air-liquid interface, a process termed interfacial crystallization. unifr.chnih.gov Simulations of these interfacial processes are essential for building accurate models of crystal growth kinetics for long-chain alkanes like this compound. mit.edu
Theoretical Analysis of Twin-Boundary Energies
The stability and occurrence of twinning in crystals are fundamentally related to the energy of the twin boundary. Theoretical calculations provide a method to understand these phenomena at a molecular level. For even-numbered n-alkane crystals such as this compound, which crystallize in an orthorhombic structure, twin-boundary energies have been computationally investigated to correlate with experimental observations of crystal habits.
One significant theoretical approach involves the use of the Lennard-Jones 6-12 potential function to calculate the interaction energies at these boundaries. researchgate.net This method has been applied to determine the twin-boundary energies for specific twin laws observed in n-alkane crystals, namely the (110) and (310) twin laws. The core finding of these calculations is that a higher interaction energy along the twin boundary corresponds to a higher probability of that twin being observed experimentally. researchgate.net
The analysis extends to how these twin boundaries influence crystal growth. The presence of reentrant angles at the twin boundary can create permanent growth sites, often referred to as kinks. At these sites, growth can occur more readily, leading to crystals that are elongated in the direction of the twin boundary. researchgate.net Electron microscopy studies on this compound crystals grown from xylene solutions have indeed shown lath-shaped crystals invariably twinned across the diagonal of the orthorhombic cell, a phenomenon attributed to the accelerated growth at the indestructible step provided by the twin boundary. researchgate.net
The theoretical framework for these calculations is rooted in the Periodic Bond Chain (PBC) theory, which helps in understanding crystal morphology. According to this theory, twinning is most likely to initiate on an F-face (a flat face containing at least two PBCs) or, less commonly, an S-face (a stepped face containing one PBC). researchgate.net Crystal energy calculations, performed at both 0 K and 25°C using a Lennard-Jones 6-12 potential, have been utilized to understand the stability of different polymorphic forms of long-chain alkanes, which is a prerequisite for accurately modeling the more complex twin interfaces. researchgate.net
Predictive Models for Structure-Property Relationships in Long-Chain Alkanes
The experimental determination of physical and thermochemical properties for very long-chain alkanes like this compound can be challenging and data is often scarce. mdpi.com Consequently, theoretical and computational models that can accurately predict these properties based on molecular structure are of significant value. These quantitative structure-property relationship (QSPR) models are essential for process design, materials science, and engineering applications. mdpi.comresearchgate.net
A variety of modeling techniques have been developed, ranging from traditional group contribution methods to more advanced machine learning and data-driven approaches. mdpi.comarxiv.org Group contribution methods, such as those developed by Benson and others, estimate properties by summing the contributions of individual molecular groups. mdpi.com However, their accuracy can be limited for complex, long-chain molecules as they often only consider first-order groups or a small number of second-order interactions. mdpi.com
More recent approaches leverage machine learning and artificial intelligence to build highly accurate predictive models. These models are trained on existing experimental data and can learn complex, non-linear relationships between molecular descriptors and physical properties. researchgate.netarxiv.org
Key predictive modeling approaches for long-chain alkanes include:
Artificial Neural Networks (ANNs): ANNs can be trained on fragmented data to predict a range of physical properties. researchgate.net They are particularly useful for exploiting correlations between different properties to improve prediction accuracy. For instance, an ANN can be trained to predict boiling point, heat capacity, and vapor pressure as a function of temperature by using a set of unique chemical descriptors for each alkane. researchgate.net
Linear Regression (LR) Models: For specific properties where a linear relationship with independent variables is expected, linear regression can be highly effective and sometimes outperform more complex machine learning models, especially when extrapolating for very long chains. mdpi.com LR models have been successfully used to compute thermochemical properties like entropies and enthalpies for long-chain alkanes, distinguishing between different isomers based on the number, type, and position of branches. mdpi.com
Data-Driven Models from Molecular Dynamics (MD): MD simulations can generate data on the thermodynamic and transport properties of long-chain alkanes under various conditions. arxiv.org This data can then be used to train statistical models, such as regression models, to create quantitative relationships between variables like pressure, temperature, and molecular weight, and properties like diffusion coefficients. arxiv.org
Tree-Based Ensemble Methods: Algorithms like Gradient Boosting Regression, XGBoost, LightGBM, and CatBoost have shown great success in modeling complex structure-property relationships. arxiv.org These models are adept at handling the high dimensionality of molecular data and capturing non-linear patterns, making them suitable for predicting properties like melting point, boiling point, and critical temperature. arxiv.org
The table below summarizes various properties of long-chain alkanes and the models used for their prediction.
| Property Predicted | Modeling Approach | Key Features/Findings |
| Critical Temperature, Critical Pressure | Artificial Neural Networks (ANN) researchgate.net | Models can be trained on fragmented data and provide a convenient estimation method. |
| Acentric Factor, Flash Point | Artificial Neural Networks (ANN) researchgate.net | Equations derived from the model can be used to predict values for which no experimental data exists. |
| Heat Capacity, Gas Enthalpy of Formation | Linear Regression (LR), ANN mdpi.comresearchgate.net | LR models can successfully distinguish between isomers; ANNs can predict heat capacity as a function of temperature. |
| Absolute Entropy, Gibbs Energy | Linear Regression (LR) mdpi.com | LR models can outperform some ML models for long-chain alkanes where linearity is present. |
| Viscosity, Density | Molecular Dynamics (MD), ANN researchgate.netarxiv.org | MD simulations can generate data for training ANNs; models can predict properties at any temperature. |
| Diffusion Coefficient | Data-Driven Models from MD arxiv.org | Models can predict transport properties across a range of temperatures, pressures, and concentrations. |
| Melting Point, Boiling Point, Vapor Pressure | Tree-Based Ensemble Methods (e.g., XGBoost) arxiv.org | Models achieve high R² values by effectively capturing non-linear relationships. |
These predictive models are continuously being refined, with machine learning and data-driven approaches, in particular, offering a powerful pathway to rapidly and reliably estimate the properties of long-chain alkanes like this compound, thereby facilitating materials design and process optimization. researchgate.netarxiv.org
Supramolecular Assembly and Advanced Materials Applications of Tetranonacontane
Self-Assembly Principles of Ultra-Long Chain n-Alkanes
The spontaneous organization of molecules into ordered, hierarchical structures is a cornerstone of nanotechnology. sigmaaldrich.comnih.gov Ultra-long-chain n-alkanes, such as tetranonacontane, are exemplary systems for studying these phenomena due to their simple, linear architecture which nonetheless gives rise to complex structural arrangements. azonano.com This self-assembly is governed by a delicate interplay of intermolecular forces and is influenced by both thermodynamic and kinetic factors. researchgate.netnih.gov
The formation of complex, ordered structures from individual this compound molecules is propelled by a combination of weak, non-covalent interactions. researchgate.netresearchgate.net The precise balance and hierarchy of these forces dictate the final architecture of the assembled material. researchgate.net
Van der Waals Forces: As nonpolar molecules, the primary driving force for the self-assembly of n-alkanes is van der Waals interactions. nih.govmdpi.com The cumulative effect of these weak forces along the entire length of the long hydrocarbon chains becomes significant, promoting parallel alignment and close packing of the molecules to maximize contact. researchgate.net For ultra-long alkanes like this compound, these interactions are strong enough to induce the formation of stable, crystalline-like lamellar structures. azonano.com
Molecule-Substrate Interactions: When self-assembly occurs at an interface, the interaction between the alkane molecules and the substrate plays a critical role. researchgate.netnih.gov On atomically flat surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), the molecule-substrate interaction can be strong enough to guide the orientation of the molecules, leading to the formation of highly ordered two-dimensional (2D) structures. azonano.comaip.org The symmetry of the substrate can direct the orientation of the alkane lamellae. azonano.com
Hydrophobic Effects: In the presence of a polar solvent, the hydrophobic nature of the alkane chains acts as a significant driving force for aggregation, minimizing the unfavorable interface between the hydrocarbons and the solvent. nih.govmdpi.com This effect is fundamental to the self-assembly of many organic molecules in aqueous environments. mdpi.com
The interplay of these forces leads to a hierarchical assembly process. Initially, individual molecules align to form lamellae, which then organize into larger, more complex superstructures. azonano.comaip.org
| Driving Force | Description | Effect on Structure Formation |
|---|---|---|
| Van der Waals Interactions | Weak, non-specific attractions between adjacent molecules. nih.gov | Promotes parallel alignment of alkane chains and close packing into lamellar structures. azonano.comresearchgate.net |
| Molecule-Substrate Interactions | Adsorption forces between the alkane molecules and the surface on which they assemble. nih.gov | Dictates the orientation and long-range order of the self-assembled layers, often leading to epitaxial alignment. azonano.comaip.org |
| Hydrophobic Effects | The tendency of nonpolar molecules to aggregate in polar solvents to minimize contact with the solvent. nih.gov | Drives the initial aggregation of molecules, a prerequisite for forming more ordered structures in relevant solvent systems. mdpi.com |
The final structure of a self-assembled system is determined by whether the process is under thermodynamic or kinetic control. researchgate.netrsc.org
Thermodynamics: A thermodynamically controlled process results in the most stable, lowest-energy structure. nowgonggirlscollege.co.in For ultra-long n-alkanes, this typically corresponds to a highly ordered, densely packed crystalline state where van der Waals interactions are maximized. researchgate.net The system has enough time and energy (e.g., through slow cooling or annealing) to overcome kinetic barriers and reach this global energy minimum. researchgate.net
Kinetics: In contrast, a kinetically controlled process yields a structure that is formed most rapidly but is not necessarily the most stable. nih.gov This can result in the formation of metastable polymorphs or disordered, glass-like states. researchgate.net Factors such as rapid cooling, solvent choice, or solute concentration can trap the molecules in these higher-energy configurations. researchgate.netrsc.org The transition from a metastable kinetic state to the more stable thermodynamic state can be exceedingly slow, depending on the height of the activation energy barrier separating them. youtube.com
The self-assembly of long-chain alkanes at liquid/solid interfaces is a prime example of this interplay. Different two-dimensional polymorphs can be observed depending on parameters like temperature and concentration, with some structures being transient kinetic intermediates that evolve over time into the final, thermodynamically favored arrangement. researchgate.net
Formation of Ordered this compound Architectures
Leveraging the principles of self-assembly, this compound and other long-chain alkanes can be guided to form highly ordered architectures, such as thin films and monolayers, with precise control over molecular arrangement.
Epitaxy refers to the growth of a crystalline film on a crystalline substrate, where the film's crystallographic orientation is determined by that of the substrate. mti-japan.com This technique allows for the fabrication of highly ordered thin films with exceptional structural perfection. researchgate.net
For long-chain alkanes, epitaxial growth is achieved by depositing the molecules onto an atomically smooth and ordered substrate, such as graphite or molybdenum disulfide (MoS2). azonano.commti-japan.com The process is governed by the minimization of interfacial energy and the lattice mismatch between the alkane crystal structure and the substrate. mti-japan.com The molecules arrange themselves with their long axes parallel to the substrate surface in a lamellar fashion, and the lamellae, in turn, adopt specific orientations relative to the crystallographic axes of the substrate. azonano.com The thermodynamic driving force for epitaxy is influenced by factors like supersaturation and temperature, which control nucleation and growth kinetics. mti-japan.com
At the interface between a liquid and a solid substrate, long-chain n-alkanes can spontaneously form highly organized self-assembled monolayers (SAMs). nih.govaip.org When a solution of an alkane is deposited onto a substrate like HOPG, the molecules adsorb onto the surface and arrange themselves into two-dimensional crystalline domains. researchgate.netaip.org
Within these monolayers, the extended alkane chains typically lie flat on the surface, aligned in parallel rows to form lamellae. azonano.com The width of these lamellae corresponds to the length of the alkane molecule. azonano.com The formation and stability of these SAMs are the result of a balance between molecule-molecule (van der Waals) interactions and molecule-substrate interactions. researchgate.netnih.gov By carefully controlling deposition conditions, it is possible to create uniform, large-area monolayers and subsequently build up multilayer structures. These ordered molecular films are of interest for applications in nanotechnology, including their use as nanotemplates for the directed assembly of other nanoscale objects. aip.org
Role of this compound as a Model System in Polymer Science
Polymers are macromolecules characterized by a distribution of chain lengths (polydispersity), which complicates the fundamental study of their behavior, particularly crystallization. mdpi.com Ultra-long-chain n-alkanes like this compound, which are perfectly monodisperse, serve as ideal model systems for polymers, most notably polyethylene. azonano.comshu.ac.uk
The study of how this compound molecules crystallize provides direct insights into the initial stages of polymer crystallization. Key phenomena in polymer science, such as chain folding, can be investigated with high precision using these model compounds. azonano.com For alkanes with more than approximately 120 carbon atoms, chain folding becomes a primary mechanism in their crystallization, similar to polymers. azonano.com By studying the crystallization of monodisperse long alkanes from solution or the melt, researchers can better understand the thermodynamics and kinetics of nucleation and crystal growth without the complicating factor of polydispersity. mdpi.com This knowledge is crucial for controlling the morphology and properties of semicrystalline polymers, which are among the most important materials in modern industry. nih.govresearchgate.net
Applications in Lubricant and Rheology Research
The flow and frictional properties of hydrocarbons are critical for their application as lubricants. The well-defined molecular weight of this compound makes it a suitable candidate for fundamental studies in rheology.
While extensive viscosity modeling studies focusing specifically on this compound are not prevalent in the literature, the original synthesis paper by Reinhard and Dixon in 1965 reported the viscosity and density of this hydrocarbon at three different temperatures. This data provides valuable experimental benchmarks for the development and validation of viscosity models for high molecular weight hydrocarbons.
| Temperature (°C) | Viscosity (cSt) | Density (g/mL) |
|---|---|---|
| - | Data reported in the original 1965 study | Data reported in the original 1965 study |
| - | Data reported in the original 1965 study | Data reported in the original 1965 study |
| - | Data reported in the original 1965 study | Data reported in the original 1965 study |
Note: The specific numerical values for viscosity and density at three temperatures are contained within the 1965 publication by Reinhard and Dixon and are noted here as having been reported.
The precise, unbranched, and uniform structure of this compound allows for the direct investigation of the relationship between a specific molecular structure and its rheological properties without the confounding effects of branching or molecular weight distribution. The experimental viscosity data for this compound can be used to test theoretical models that aim to predict the flow behavior of long-chain alkanes based on their molecular architecture. However, dedicated studies on the structural-rheological property relationships of this compound are not widely available.
Design and Fabrication of Functional Materials through Alkane Assembly
The ability to synthesize monodisperse long-chain alkanes with high precision has opened up new avenues for the bottom-up design of functional materials.
The synthesis of this compound in 1965 by Russell R. Reinhard and Joseph A. Dixon was a significant achievement in the field of precision organic synthesis. They developed a general method for the synthesis of high molecular weight n-paraffin hydrocarbons, with this compound being a prime example. This work demonstrated the feasibility of producing large quantities of highly pure, long-chain alkanes.
Such precisely defined oligomers are invaluable as model systems for paraffins and polyolefins. They allow for the systematic study of structure-property relationships, where the influence of chain length on physical properties such as melting point, crystal structure, and rheological behavior can be unambiguously determined. This foundational knowledge is crucial for the rational design of new polymer materials with tailored properties.
In-depth Analysis of this compound's Supramolecular Behavior and its Role in Advanced Materials Is Limited by Available Research
Despite the growing interest in the self-assembly of long-chain alkanes for the development of advanced materials, specific research into the supramolecular assembly of this compound and its applications remains notably scarce. While the fundamental properties of this long-chain alkane are documented, a detailed understanding of how its molecular organization can be tailored for specific functions is not yet available in extensive scientific literature.
This compound, a linear saturated hydrocarbon with the chemical formula C_94H_190, belongs to a class of molecules known for their propensity to self-organize into ordered structures. The primary driving forces behind the assembly of such long-chain alkanes are van der Waals interactions, which promote parallel chain alignment, leading to the formation of lamellar or crystalline structures. However, specific studies detailing the supramolecular chemistry of this compound are not readily found.
In broader studies of long-chain alkanes, it is understood that their molecular arrangement can be influenced by various factors, including the substrate on which they are deposited, the solvent from which they are crystallized, and the temperature. These factors can control the orientation of the molecules, leading to different polymorphic forms with distinct physical properties. For instance, techniques like Langmuir-Blodgett deposition can be used to create highly ordered monolayers of long-chain organic molecules on solid substrates. This level of control over molecular organization is crucial for the development of advanced materials with tailored optical, electronic, or surface properties.
However, the application of these principles specifically to this compound has not been a significant focus of published research. Consequently, there is a lack of detailed findings and data on how modifying the supramolecular structure of this compound impacts its material properties for potential applications in fields such as nanoelectronics, coatings, or phase-change materials.
The table below summarizes the basic molecular information for this compound.
| Property | Value |
| Chemical Formula | C_94H_190 |
| Molecular Weight | 1320.51 g/mol |
| CAS Number | 1574-32-9 |
While the synthesis of this compound was reported as early as 1965 in the Journal of Organic Chemistry, the subsequent exploration of its potential in materials science through the lens of supramolecular chemistry appears to be an underexplored area of research. Further investigation is required to elucidate the specific self-assembly behaviors of this compound and to harness its molecular organization for the creation of novel functional materials.
Q & A
Q. Basic Research Focus
- Synthesis : Use controlled catalytic hydrogenation of unsaturated precursors or iterative Grignard reactions to assemble the 94-carbon chain. Ensure inert atmospheres to prevent oxidation during synthesis.
- Validation :
- Reproducibility : Document reaction conditions (e.g., temperature, solvent ratios) in detail to enable replication .
What challenges arise in characterizing this compound’s thermodynamic properties, and how can experimental inconsistencies be resolved?
Q. Advanced Research Focus
- Challenges :
- Phase Transitions : Long-chain alkanes exhibit complex solid-liquid transitions. Differential scanning calorimetry (DSC) may show overlapping endotherms due to polymorphism.
- Data Variability : Discrepancies in melting points or enthalpies may stem from impurities or kinetic trapping during crystallization.
- Resolution Strategies :
How should researchers design experiments to investigate this compound’s behavior under extreme conditions (e.g., high pressure or cryogenic environments)?
Q. Advanced Research Focus
- Experimental Design :
- Pressure Studies : Employ diamond-anvil cell setups to monitor structural changes via X-ray diffraction. Calibrate pressure sensors using internal standards (e.g., ruby fluorescence).
- Low-Temperature Analysis : Use cryostats to stabilize samples below 100 K, ensuring thermal homogeneity across the sample.
- Data Interpretation : Address contradictions by repeating trials under identical conditions and statistically analyzing variance .
What methodologies are effective for resolving contradictions between experimental and computational data on this compound’s conformational stability?
Q. Advanced Research Focus
- Root Causes :
- Force Field Limitations : Classical simulations may inadequately model van der Waals interactions in ultra-long chains.
- Sampling Bias : Experimental data might favor metastable conformers.
- Solutions :
How can researchers ensure the reproducibility of this compound’s spectral data across different instrumentation setups?
Q. Basic Research Focus
- Standardization :
- Documentation : Publish raw data and instrument parameters (e.g., magnetic field strength, detector sensitivity) alongside findings .
What strategies are recommended for analyzing this compound’s environmental degradation pathways in interdisciplinary studies?
Q. Advanced Research Focus
- Experimental Framework :
- Microbial Assays : Incubate this compound with alkane-degrading bacteria (e.g., Pseudomonas spp.) and monitor degradation via GC-MS.
- Isotopic Tracing : Use -labeled compounds to track metabolic byproducts.
- Conflict Mitigation : Reconcile divergent degradation rates by controlling variables like oxygen availability and microbial consortia composition .
How should structural data for this compound be presented to facilitate meta-analyses or machine learning applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
